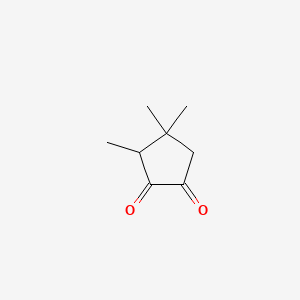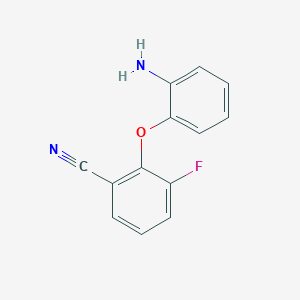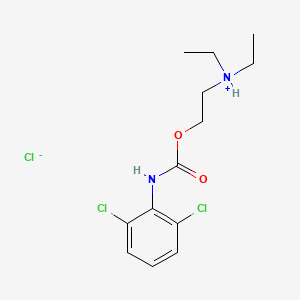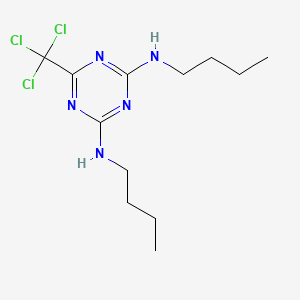
2-N,4-N-dibutyl-6-(trichloromethyl)-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-N,4-N-dibutyl-6-(trichloromethyl)-1,3,5-triazine-2,4-diamine is a chemical compound with the molecular formula C12H20Cl3N5 and a molecular weight of 340.68 g/mol . This compound belongs to the triazine family, which is known for its diverse applications in various fields such as agriculture, medicine, and materials science.
Preparation Methods
The synthesis of 2-N,4-N-dibutyl-6-(trichloromethyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of trichloromethyl triazine with dibutylamine under controlled conditions . The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
2-N,4-N-dibutyl-6-(trichloromethyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding triazine oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced triazine derivatives.
Substitution: The trichloromethyl group in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
2-N,4-N-dibutyl-6-(trichloromethyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives, which are valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 2-N,4-N-dibutyl-6-(trichloromethyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The triazine ring structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the desired biological effects.
Comparison with Similar Compounds
2-N,4-N-dibutyl-6-(trichloromethyl)-1,3,5-triazine-2,4-diamine can be compared with other similar compounds such as:
2-N,4-N-dibutyl-6-N-octadecyl-1,3,5-triazine-2,4,6-triamine: This compound has a similar triazine core but with different substituents, leading to variations in its chemical and biological properties.
2-N,4-N-dimethyl-6-(trichloromethyl)-1,3,5-triazine: This compound has methyl groups instead of butyl groups, which can affect its reactivity and applications.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
26234-99-1 |
|---|---|
Molecular Formula |
C12H20Cl3N5 |
Molecular Weight |
340.7 g/mol |
IUPAC Name |
2-N,4-N-dibutyl-6-(trichloromethyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C12H20Cl3N5/c1-3-5-7-16-10-18-9(12(13,14)15)19-11(20-10)17-8-6-4-2/h3-8H2,1-2H3,(H2,16,17,18,19,20) |
InChI Key |
XZZDYSNMNRIMEW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=NC(=NC(=N1)C(Cl)(Cl)Cl)NCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



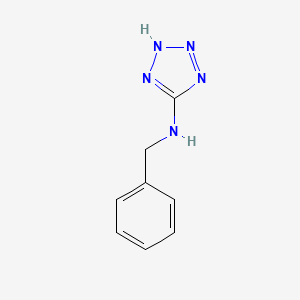
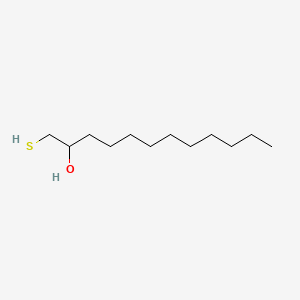
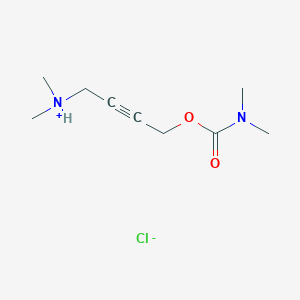
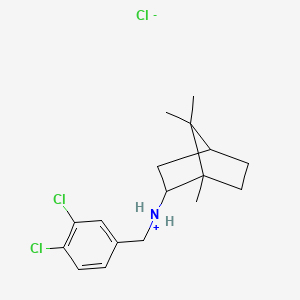
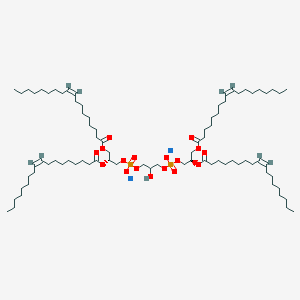
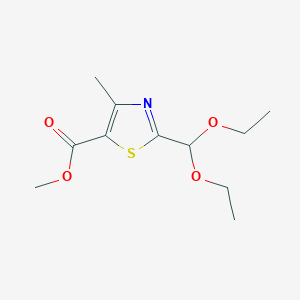

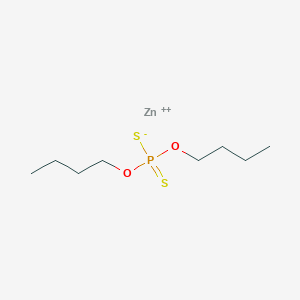
![Benzamide, N-[4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxo-1-anthracenyl]-](/img/structure/B13740701.png)
